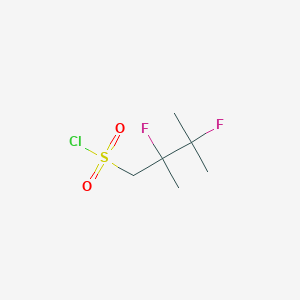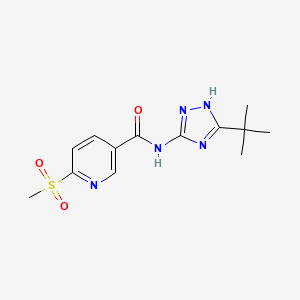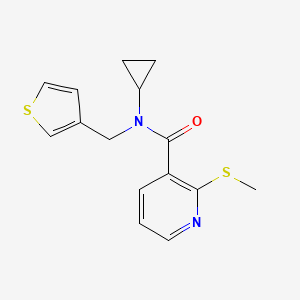
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H11ClF2O2S . This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a sulfonyl chloride group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride typically involves the fluorination of a suitable precursor, followed by sulfonylation. One common method includes the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting fluorinated intermediate is then treated with sulfonyl chloride reagents, such as chlorosulfonic acid or sulfuryl chloride , to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like or .
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents such as or .
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as or to neutralize the hydrogen chloride byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Performed in aqueous or organic solvents, depending on the solubility of the reactants and products.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Applications De Recherche Scientifique
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a variety of functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals, due to its ability to form stable sulfonamide and sulfonate ester linkages.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting enzymes and proteins that interact with sulfonyl chloride-containing compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for the creation of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonate esters, and sulfonothioates, exhibit diverse biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
Comparaison Avec Des Composés Similaires
2,3-Difluorobutane-1-sulfonyl chloride: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3-Dimethylbutane-1-sulfonyl chloride: Lacks the fluorine atoms, affecting its chemical behavior and applications.
2,3-Difluoro-2,3-dimethylbutane-1-sulfonic acid: The sulfonic acid derivative, which has different solubility and reactivity compared to the sulfonyl chloride.
Uniqueness: 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and methyl groups, which influence its reactivity and stability. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
IUPAC Name |
2,3-difluoro-2,3-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2,8)6(3,9)4-12(7,10)11/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCJOCZCAQADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CS(=O)(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)
![3-fluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)


![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)
![2-{[1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2681025.png)


![N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2681029.png)
![(3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2681030.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)

